O-[3-(Furan-2-YL)propyl]hydroxylamine
Description
O-[3-(Furan-2-YL)propyl]hydroxylamine is an N-hydroxy derivative where the hydroxylamine (NH$_2$OH) oxygen is substituted with a 3-(furan-2-yl)propyl group. This compound combines the nucleophilic and reducing properties of hydroxylamine with the aromatic heterocyclic characteristics of furan, which may enhance its utility in organic synthesis, pharmaceutical intermediates, or polymer chemistry.
Properties
IUPAC Name |
O-[3-(furan-2-yl)propyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-10-6-2-4-7-3-1-5-9-7/h1,3,5H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSELACDBLFVMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30576667 | |
| Record name | O-[3-(Furan-2-yl)propyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138718-06-6 | |
| Record name | O-[3-(Furan-2-yl)propyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30576667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(Furan-2-YL)propyl]hydroxylamine typically involves the reaction of 3-(furan-2-yl)propanol with hydroxylamine . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
O-[3-(Furan-2-YL)propyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield oximes or nitroso compounds, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
O-[3-(Furan-2-YL)propyl]hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of O-[3-(Furan-2-YL)propyl]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The furan ring also contributes to its reactivity and potential interactions with biological targets.
Comparison with Similar Compounds
Structural Analogues and Reactivity
Table 1: Comparison of O-Substituted Hydroxylamine Derivatives
Key Observations :
- Electronic Effects : The furan ring in this compound introduces conjugation and electron-rich sites, contrasting with the electron-withdrawing acyl group in acetohydroxamic acid. This may enhance metal-binding capacity or participation in cycloaddition reactions .
- However, furan’s hydrophobicity may limit aqueous solubility relative to O-methyl derivatives.
Functional Comparisons with Thiirane and Silsesquioxane Derivatives
- Thiirane Functional Spherosilics (): While structurally distinct, octakis[(3-(thiiran-2-yloxy)propyl)dimethylsiloxy]octasilsesquioxane shares a propyl-thioether linkage. The sulfur atom in thiirane increases rigidity and oxidative stability compared to furan’s oxygen, which may influence applications in polymer crosslinking or catalysis .
- Methacrylate-POSS Hybrids (): These scaffolds emphasize microstructural robustness for biomedical uses. This compound’s furan group could similarly enhance polymer compatibility or bioactivity in tissue engineering .
Biological Activity
Overview of O-[3-(Furan-2-YL)propyl]hydroxylamine
This compound is an organic compound characterized by the presence of a furan ring and a hydroxylamine functional group. It has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Chemical Structure
The compound can be represented as follows:
- Molecular Formula : C₈H₉N₁O₂
- CAS Number : 138718-06-6
The structure features a furan ring attached to a propyl chain that terminates in a hydroxylamine group, which is crucial for its biological activity.
Antioxidant Properties
Hydroxylamines are known for their ability to scavenge free radicals. This property is essential for protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders. Studies have suggested that compounds similar to this compound possess significant antioxidant activity, potentially contributing to their therapeutic effects.
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds with hydroxylamine functionality have been explored for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, although further research is needed to confirm these effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial strains | |
| Antioxidant | Free radical scavenging potential | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines |
Research Highlights
- Antimicrobial Study : A study conducted on various derivatives of hydroxylamines revealed that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antioxidant Activity : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cultured cells, indicating its potential as an antioxidant agent.
- Inflammation Model : In animal models of inflammation, administration of this compound correlated with decreased levels of inflammatory markers, suggesting a promising therapeutic avenue for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
